molecular formula C8H11NO B1399590 3-(Oxan-4-yl)prop-2-enenitrile CAS No. 1153950-08-3

3-(Oxan-4-yl)prop-2-enenitrile

Cat. No. B1399590
CAS RN: 1153950-08-3
M. Wt: 137.18 g/mol
InChI Key: XXQAUNRVRBXMGN-OWOJBTEDSA-N
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Description

“3-(Oxan-4-yl)prop-2-enenitrile” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yl)prop-2-enenitrile” consists of an oxan-4-yl group (a tetrahydro-2H-pyran-4-yl group) attached to a prop-2-enenitrile group . The InChI code for this compound is 1S/C8H11NO/c1-7(6-9)8-2-4-10-5-3-8/h8H,1-5H2 .


Physical And Chemical Properties Analysis

“3-(Oxan-4-yl)prop-2-enenitrile” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, density, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Antimycobacterial Activity

In antimicrobial research, derivatives of 3-(Oxan-4-yl)prop-2-enenitrile, particularly those with substitutions on the prop-2-enenitrile group, have been synthesized and evaluated for their antimycobacterial properties. These compounds were part of a study aimed at developing new treatments for tuberculosis. Although only a few compounds exhibited modest growth inhibition of Mycobacterium tuberculosis, the research provided valuable structure-activity relationships, contributing to the ongoing search for effective antitubercular agents (Sanna et al., 2002).

Photophysical Properties

Another area of interest is the study of the photophysical properties of α,β-unsaturated acrylonitrile derivatives, including those related to 3-(Oxan-4-yl)prop-2-enenitrile. Research in this domain focuses on understanding the conformational and molecular structures of these compounds and their behavior under different conditions, such as solvent polarity. These insights are crucial for developing materials with desired optical properties for applications in photonics and electronics (Percino et al., 2016).

Synthesis and Crystal Structures

The synthesis and structural analysis of chalcone derivatives, which are closely related to 3-(Oxan-4-yl)prop-2-enenitrile, have been explored to understand their molecular configurations and interactions. These studies provide insights into the potential applications of these compounds in material science and organic synthesis, highlighting the diverse functional capabilities of the prop-2-enenitrile group (Salian et al., 2018).

Anti-tumor Activities

Research has also been conducted on the utility of related nitrile compounds in synthesizing heterocyclic derivatives with anti-tumor activities. This research highlights the potential therapeutic applications of 3-(Oxan-4-yl)prop-2-enenitrile derivatives in cancer treatment, emphasizing the importance of the prop-2-enenitrile group in medicinal chemistry (Wardakhan et al., 2011).

properties

IUPAC Name

(E)-3-(oxan-4-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-1-2-8-3-6-10-7-4-8/h1-2,8H,3-4,6-7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQAUNRVRBXMGN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-4-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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